molecular formula C14H13NO5 B12546722 Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate CAS No. 144283-92-1

Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate

Cat. No.: B12546722
CAS No.: 144283-92-1
M. Wt: 275.26 g/mol
InChI Key: JGCGBFPNWXJBNS-UHFFFAOYSA-N
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Description

Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate can be achieved through a pseudo three-component reaction involving aryl amines and dimethyl acetylenedicarboxylates. The reaction is catalyzed by 20 mol% molecular iodine in acetonitrile at 80°C . This method is efficient, metal-free, and eco-friendly, offering high regioselectivity and good yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a foundation for scalable production. The use of molecular iodine as a catalyst and the avoidance of metal contamination make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to yield hydrogenated derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate involves its interaction with various molecular targets. The hydroxyl group at position 8 and the quinoline ring play crucial roles in its biological activity. The compound can chelate metal ions, forming stable complexes that interfere with biological processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Shares the hydroxyl group at position 8 but lacks the dimethyl and dicarboxylate groups.

    Quinoline-2,4-dicarboxylate: Lacks the hydroxyl and methyl groups.

    5-Methylquinoline: Lacks the hydroxyl and dicarboxylate groups.

Uniqueness: Dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate is unique due to the presence of both hydroxyl and dicarboxylate groups, which enhance its chelating ability and biological activity. The combination of these functional groups provides a versatile scaffold for various applications in chemistry, biology, and industry .

Properties

CAS No.

144283-92-1

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

dimethyl 8-hydroxy-5-methylquinoline-2,4-dicarboxylate

InChI

InChI=1S/C14H13NO5/c1-7-4-5-10(16)12-11(7)8(13(17)19-2)6-9(15-12)14(18)20-3/h4-6,16H,1-3H3

InChI Key

JGCGBFPNWXJBNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)O)C(=O)OC)C(=O)OC

Origin of Product

United States

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